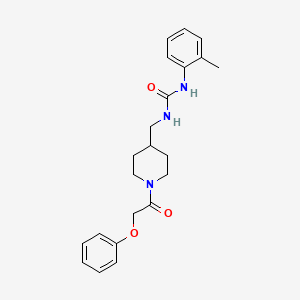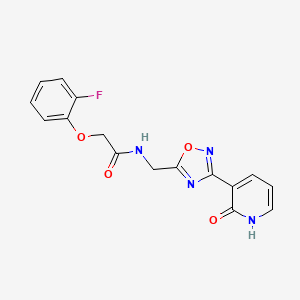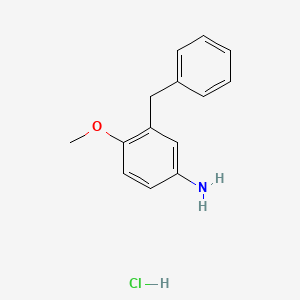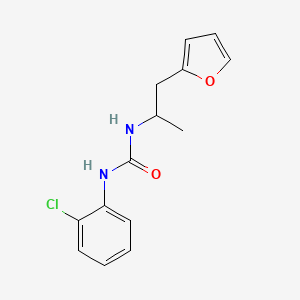
1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-aryl-3-piperidin-4-yl-urea derivatives involves creating a urea linkage between an aryl group and a piperidin-4-yl moiety, which is often further modified by acyl or alkyl groups. For instance, the synthesis and biological evaluation of a series of these derivatives as CXCR3 receptor antagonists have been described, where SAR studies led to significant improvements in potency and physicochemical properties . Another study synthesized 1,3-disubstituted ureas with a piperidinyl moiety to investigate their role as inhibitors of human and murine soluble epoxide hydrolase (sEH), showing substantial improvements in pharmacokinetic parameters over previously reported inhibitors .
Molecular Structure Analysis
The molecular structure of 1-aryl-3-piperidin-4-yl-urea derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, linked to an aryl group through a urea linkage. The structure-activity relationship studies suggest that modifications to the piperidinyl moiety and the aryl group can significantly affect the biological activity and pharmacokinetic properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 1-aryl-3-piperidin-4-yl-urea derivatives is influenced by the functional groups attached to the piperidine ring and the aryl group. These compounds can undergo various chemical reactions, such as acylation, to modify their pharmacological properties. For example, the introduction of an acyl group to the piperidin-4-yl moiety has been shown to improve the potency and pharmacokinetic profile of sEH inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-aryl-3-piperidin-4-yl-urea derivatives, such as solubility, stability, and potency, are crucial for their function as pharmacological agents. The SAR studies indicate that these properties can be optimized through careful structural modifications. For example, the compound 9t, a CXCR3 antagonist, exhibits an IC50 of 16 nM, indicating high potency, which is a result of the optimization process . Similarly, the novel sEH inhibitor 52 showed a significant increase in potency and pharmacokinetic parameters, such as C(max) and AUC, compared to its adamantane analogue .
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors
Compounds like 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share structural similarities with the specified compound, have been synthesized and assessed for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility. The results demonstrated that such compounds could be potent acetylcholinesterase inhibitors, indicating potential applications in treating diseases such as Alzheimer's where acetylcholinesterase's role is significant (Vidaluc et al., 1995).
Neuropeptide Receptor Antagonists
Research into trisubstituted phenyl urea derivatives, including compounds structurally related to "1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea", has been conducted to explore their potential as neuropeptide Y5 receptor antagonists. This effort was part of a broader search for new therapeutic options for obesity and related metabolic disorders, demonstrating the relevance of such compounds in developing treatments targeting the central nervous system (Fotsch et al., 2001).
Soluble Epoxide Hydrolase Inhibitors
1,3-Disubstituted ureas with a piperidyl moiety, closely related to the compound , have been investigated as inhibitors of human and murine soluble epoxide hydrolase (sEH). This research has implications for developing new therapeutic agents for treating inflammatory pain, highlighting the potential of such compounds in pain management and inflammation control (Rose et al., 2010).
Corrosion Inhibition
Urea-derived Mannich bases, which are structurally akin to "1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea", have been synthesized and examined as corrosion inhibitors for mild steel surfaces in acidic environments. This research indicates the potential application of such compounds in materials science, particularly in protecting metals from corrosion (Jeeva et al., 2015).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-17-7-5-6-10-20(17)24-22(27)23-15-18-11-13-25(14-12-18)21(26)16-28-19-8-3-2-4-9-19/h2-10,18H,11-16H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZGODBIZCYYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B3011218.png)

![2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol](/img/structure/B3011222.png)





![4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B3011232.png)




